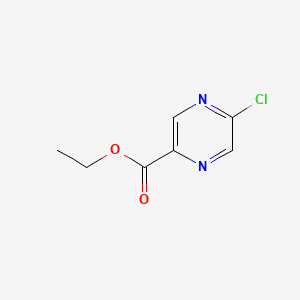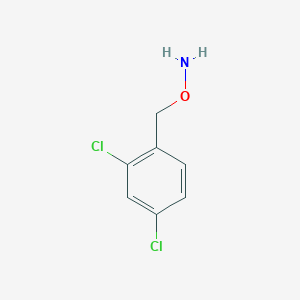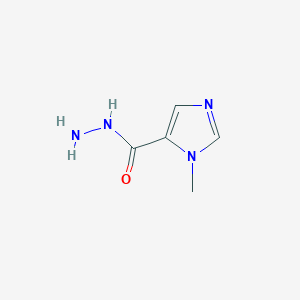
4-Methyl-3-nitropyridine
概要
説明
4-Methyl-3-nitropyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the formula C5H4N(CH3)(NO2). It is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, substituted with a methyl group at the fourth position and a nitro group at the third position. This compound is of interest due to its potential applications in various chemical reactions and its structural properties .
Synthesis Analysis
The synthesis of derivatives of 4-methylpyridine, such as this compound, often involves nitration reactions or other chemical modifications of the pyridine ring. For example, the synthesis of related compounds has been achieved through methods like Vilsmeier-Haack chlorination, as seen in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied using various techniques such as X-ray diffraction and density functional theory (DFT) calculations. These studies reveal that the compounds often crystallize in different space groups and exhibit a layered arrangement stabilized by hydrogen bonds . The molecular structures determined by DFT are in good agreement with those derived from X-ray studies, providing insights into the bond lengths, angles, and overall geometry of the molecules .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to the presence of reactive functional groups. The nitro group is a key functional group that can undergo reduction reactions, while the methyl group can be involved in electrophilic substitution reactions. The compound can also form adducts with other molecules, as seen in the case of the adduct formation with 2,6-dichloro-4-nitrophenol . The reactivity of the nitro group and its influence on the electronic properties of the pyridine ring are important factors in the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. Vibrational spectroscopic studies, including FT-IR and FT-Raman, have been used to analyze the vibrational modes of the molecule, which are related to its stability and bond strength . The HOMO-LUMO gap and natural bond orbital (NBO) analysis provide information on the electronic properties and charge transfer within the molecule . Additionally, the molecular electrostatic potential surface (ESP) mapping reveals the size, shape, charge density distribution, and sites of chemical reactivity . These properties are crucial for understanding the behavior of this compound in various environments and its potential applications in chemical synthesis.
科学的研究の応用
1. Conformational Stability and Vibrational Spectral Studies
4-Methyl-3-nitropyridine, along with related compounds, has been subject to conformational stability analysis and vibrational spectral studies using density functional theory (DFT). The application of B3LYP/6-311++G** basis set based on scaled quantum mechanical methods allows for a deeper understanding of molecular stability and bond strength through natural bond orbital analysis (NBO). This kind of research provides insights into charge transfer, electron density distribution, and chemical reactivity sites in molecules (Balachandran, Lakshmi, & Janaki, 2012).
2. Optical Nonlinearity and Crystal Growth
The study of 3-methyl-4-nitropyridine-1-oxide, a closely related compound, reveals its high optical nonlinear behavior, especially for second-harmonic generation. This material's single crystals are grown in tetramethoxysilane gel, with phase-matched second-harmonic generation and x-ray topography experiments linking nonlinear optical performance to crystalline quality (Andreazza et al., 1990).
3. Oxidative Amination
This compound derivatives have been studied in the context of oxidative amination. This process involves reactions with ammonia or alkylamines, showcasing how substitutions occur with high regioselectivity. Such studies are crucial for understanding chemical synthesis and molecular modifications in organic chemistry (Bakke & Svensen, 2001).
4. Electronic Structure and Nonlinear Optical Properties
In-depth analysis of this compound-1-carbonitrile's (a derivative) structure, electronic, and spectroscopic properties using DFT highlights its potential in applications like solar cells and biochemistry. The study of HOMO and LUMO energies and first-order hyperpolarizability underlines its suitability in nonlinear optical (NLO) applications (Ragavan, Prakasam, & Anbarasan, 2017).
5. Crystal and Molecular Structures
Research into the crystal and molecular structures of this compound derivatives, analyzing their vibrational characteristics and quantum chemical calculations, provides valuable information for material science and molecular engineering. These studies are critical for understanding the physical and chemical properties of these compounds (Bryndal et al., 2012).
Safety and Hazards
作用機序
Target of Action
Nitropyridines, the class of compounds to which 4-methyl-3-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
It’s known that nitropyridines can undergo various chemical reactions, including electrophilic aromatic substitution . In the case of this compound, the nitro group might migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are often used in the synthesis of various organic compounds, suggesting they may interact with a wide range of biochemical pathways .
特性
IUPAC Name |
4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNRJMGYBKMDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334743 | |
| Record name | 4-Methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5832-44-0 | |
| Record name | 4-Methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5832-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data for 4-Methyl-3-nitropyridine?
A1: this compound has the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol []. While the provided research doesn't explicitly state the structure, it indicates a pyridine ring with a methyl group at the 4th position and a nitro group at the 3rd position.
Q2: How do the electronic properties of this compound make it suitable for applications like solar cells?
A2: Density Functional Theory (DFT) calculations on this compound reveal a measurable energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) []. This HOMO-LUMO gap suggests the potential for charge transfer within the molecule, a crucial property for materials used in solar cells [].
Q3: Has this compound demonstrated any catalytic properties?
A3: The provided research focuses primarily on the compound's synthesis, spectroscopic characterization, and theoretical calculations of electronic and nonlinear optical properties. There is no mention of catalytic properties or applications for this compound in these papers.
Q4: Can computational chemistry methods predict the properties and behavior of this compound?
A4: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate this compound [, ]. These studies used DFT to calculate the molecule's vibrational frequencies, electronic structure, and nonlinear optical properties. The results align well with experimental data, demonstrating the effectiveness of computational methods in predicting the compound's behavior [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)












